6-Chlorooxindole

Chymase inhibition Cardiovascular disease research Serine protease selectivity

6-Chlorooxindole is a non-substitutable, high-purity intermediate for Ziprasidone hydrochloride API production. Its 6-chloro substitution is critical for selective chymase inhibition (IC₅₀ 470 μM) with >100-fold selectivity over cathepsin G. This position-specific halogen directs the essential Friedel-Crafts acylation in Ziprasidone synthesis; alternatives like 5-fluorooxindole are functionally different. For consistent, application-specific performance, source with ≥98% GC purity.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 56341-37-8
Cat. No. B1630528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorooxindole
CAS56341-37-8
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Cl)NC1=O
InChIInChI=1S/C8H6ClNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
InChIKeyCENVPIZOTHULGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorooxindole (CAS 56341-37-8) for Pharmaceutical R&D and Chemical Synthesis Procurement


6-Chlorooxindole (CAS 56341-37-8), also known as 6-chloro-1,3-dihydro-2H-indol-2-one, is a chlorinated oxindole derivative that functions both as a selective chymase inhibitor (IC₅₀ = 470 μM) with >100-fold selectivity over cathepsin G and as a critical synthetic intermediate in the manufacture of the atypical antipsychotic ziprasidone hydrochloride [1]. This compound belongs to the oxindole/indolin-2-one structural class and is supplied as an off-white to tan crystalline powder with a melting point of 195-199°C and solubility in dimethylformamide [2].

Why 6-Chlorooxindole Cannot Be Casually Replaced by Other Oxindole Analogs in Critical Applications


Generic substitution of 6-chlorooxindole with alternative oxindole derivatives such as 6-fluorooxindole (CAS 56341-39-0) or 5-fluorooxindole is scientifically unsound because the position-specific chlorine substitution fundamentally dictates two orthogonal properties: (1) the selective binding interaction with the S1 pocket of chymase, where the 6-chloro moiety establishes a novel interaction pattern not observed with other halogen-substituted oxindoles [1]; and (2) the requisite reactivity profile for downstream Friedel-Crafts acylation and subsequent transformations in ziprasidone synthesis, where the 6-chloro position directs the electrophilic substitution that installs the essential 5-(2-chloroethyl) side chain [2]. 5-Fluorooxindole derivatives, for instance, demonstrate α-glucosidase inhibitory activity (IC₅₀ values 35.8-56.9 μM) [3], a completely distinct pharmacological profile that precludes functional interchangeability. Procurement decisions must therefore be application-specific rather than class-based.

Quantitative Differentiation Evidence for 6-Chlorooxindole (CAS 56341-37-8) Against Closest Analogs


Selective Chymase Inhibition: 6-Chlorooxindole Exhibits >100-Fold Selectivity Over Cathepsin G Compared to Broad-Spectrum Chymase Inhibitors

6-Chlorooxindole functions as a selective chymase inhibitor with an IC₅₀ of 470 μM. Critically, it demonstrates >100-fold selectivity for chymase over cathepsin G . In contrast, high-potency chymase inhibitors such as Chymase-IN-1 (IC₅₀ = 29 nM) and BCEAB (IC₅₀ = 5.4 nM) exhibit substantially lower selectivity indices or have not been comparably profiled against cathepsin G in published assays [1] [2]. The >100-fold selectivity window of 6-chlorooxindole, despite its modest absolute potency, provides a clean pharmacological tool for dissecting chymase-specific pathways without cathepsin G off-target confounding.

Chymase inhibition Cardiovascular disease research Serine protease selectivity

Synthetic Versatility as α-Glucosidase Inhibitor Scaffold: 6-Chlorooxindole-Derived Compounds Achieve IC₅₀ Values 14-Fold Lower Than Acarbose

6-Chlorooxindole serves as a privileged scaffold for generating α-glucosidase inhibitors through C3 condensation reactions. A series of 6-chloro-3-oxindole derivatives (1-25) synthesized from 6-chlorooxindole were evaluated against yeast α-glucosidase. The most potent derivative (compound 2) exhibited an IC₅₀ of 2.71 ± 0.007 μM, representing a 14-fold improvement over the standard drug acarbose (IC₅₀ = 38.25 ± 0.12 μM) [1]. Seven derivatives demonstrated superior potency to acarbose. For comparison, 5-fluoro-2-oxindole derivatives, while active (IC₅₀ range 35.83-56.87 μM) [2], fail to achieve the sub-3 μM potency accessible with the 6-chloro scaffold.

α-Glucosidase inhibition Diabetes research Oxindole derivatives

Ziprasidone Synthesis Intermediate: 6-Chlorooxindole Enables 5-Position Functionalization Inaccessible with Non-Chlorinated Oxindoles

In the industrial synthesis of ziprasidone hydrochloride, 6-chlorooxindole undergoes Friedel-Crafts acylation with chloroacetyl chloride and AlCl₃ to yield 5-chloroacetyl-6-chlorooxindole, which is subsequently reduced to 6-chloro-5-(2-chloroethyl)oxindole—the key intermediate for final drug assembly [1]. The 6-chloro substituent is essential for directing electrophilic substitution to the C5 position. Attempting this sequence with non-chlorinated oxindole (CAS 59-48-3) results in uncontrolled regioselectivity and failure to install the requisite 5-(2-chloroethyl) side chain with acceptable purity [2]. Alternative synthetic routes using 5-fluorooxindole or 6-fluorooxindole yield entirely different substitution patterns incompatible with ziprasidone's pharmacophore.

Ziprasidone synthesis Antipsychotic drug intermediate Friedel-Crafts acylation

Fragment-Based Drug Discovery Scaffold: 6-Chlorooxindole Provides Crystallographically Validated Binding Mode in Human Chymase

6-Chlorooxindole has been co-crystallized with human chymase, revealing that the 6-chloro substituent engages the S1 pocket of the enzyme through a novel interaction pattern not previously observed in chymase inhibitors [1]. This crystallographic validation distinguishes 6-chlorooxindole from other halogenated oxindole fragments (e.g., 6-fluorooxindole, 5-chlorooxindole), which have not been structurally characterized in complex with chymase. The defined binding mode provides a rational starting point for fragment-linking strategies to develop higher-potency chymase inhibitors [2].

Fragment-based drug discovery X-ray crystallography Chymase inhibitor design

Validated Application Scenarios for 6-Chlorooxindole (CAS 56341-37-8) Based on Quantitative Evidence


Cardiovascular Disease Research Requiring Selective Chymase Inhibition

6-Chlorooxindole enables investigators to isolate chymase-dependent pathways in cardiovascular disease models with minimal cathepsin G cross-reactivity (>100-fold selectivity). This selectivity profile is particularly valuable for studies of angiotensin II generation, cardiac remodeling, and vascular inflammation where both chymase and cathepsin G contribute to overlapping pathological processes. The compound's modest potency (IC₅₀ = 470 μM) is acceptable for in vitro mechanistic studies where clean pharmacology outweighs absolute potency requirements.

Ziprasidone Hydrochloride Manufacturing and Process Development

6-Chlorooxindole is the non-substitutable starting material for industrial-scale production of ziprasidone hydrochloride, an atypical antipsychotic with distinct metabolic advantages including lack of significant weight gain induction [1]. The compound undergoes Friedel-Crafts acylation at the C5 position to yield 5-chloroacetyl-6-chlorooxindole, followed by reduction to 6-chloro-5-(2-chloroethyl)oxindole—the penultimate intermediate before coupling with piperazinyl benzoisothiazole [2]. Manufacturers and CDMOs supporting ziprasidone API production must source 6-chlorooxindole meeting pharmacopeial purity specifications (typically ≥98% by GC).

Fragment-Based Lead Discovery Targeting Chymase

The availability of a co-crystal structure of 6-chlorooxindole bound to human chymase [3] enables structure-guided fragment elaboration. Medicinal chemistry teams can rationally design linked or grown inhibitors by exploiting the novel interaction pattern of the 6-chloro substituent within the S1 pocket. This structural foundation supports fragment-merging strategies that preserve the validated binding mode while improving potency from the baseline IC₅₀ of 470 μM toward nanomolar-range leads.

Synthesis of α-Glucosidase Inhibitor Libraries for Diabetes Research

6-Chlorooxindole serves as a privileged core for generating focused libraries of α-glucosidase inhibitors via piperidine-catalyzed Knoevenagel condensation with aromatic aldehydes at the C3 position [4]. Derivatives derived from this scaffold have demonstrated IC₅₀ values as low as 2.71 μM, representing a 14-fold improvement over acarbose [5]. Researchers developing novel antidiabetic agents can leverage this validated scaffold to achieve potency levels inaccessible with 5-fluorooxindole starting materials.

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